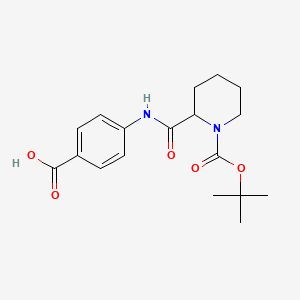

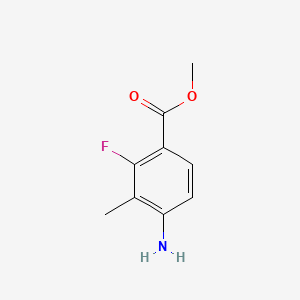

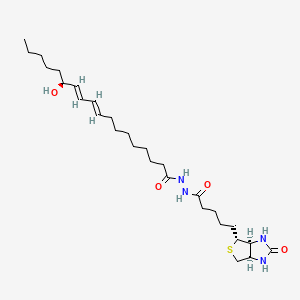

![molecular formula C25H25NO2 B594045 [1-(6-hydroxyhexyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1435934-29-4](/img/structure/B594045.png)

[1-(6-hydroxyhexyl)indol-3-yl]-naphthalen-1-ylmethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

JWH 019 N-(6-hydroxyhexyl) metabolite: is a synthetic cannabinoid metabolite derived from JWH 019. It is a major urinary metabolite of JWH 019, which is a synthetic cannabinoid found in several herbal blends such as Spice or K2. This compound is also referred to as the omega hydroxy metabolite of JWH 019 due to the hydroxy group located at the terminal position of the N-hexyl side chain .

Mechanism of Action

Target of Action

The primary targets of the JWH 019 N-(6-hydroxyhexyl) metabolite are the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

The JWH 019 N-(6-hydroxyhexyl) metabolite interacts with its targets, the CB1 and CB2 receptors, as an agonist . This means it binds to these receptors and activates them, leading to a series of changes in the cells .

Biochemical Pathways

It is known that activation of the cb1 and cb2 receptors can influence various signaling pathways within the cell

Pharmacokinetics

The JWH 019 N-(6-hydroxyhexyl) metabolite is expected to be rapidly metabolized by the liver, with certain metabolites identifiable in the urine

Result of Action

As an agonist of the CB1 and CB2 receptors, it is expected to induce effects similar to other cannabinoids, potentially influencing pain sensation, mood, and memory .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH 019 N-(6-hydroxyhexyl) metabolite involves the hydroxylation of the N-hexyl side chain of JWH 019. The reaction typically requires the use of strong oxidizing agents under controlled conditions to ensure selective hydroxylation at the terminal position of the hexyl chain .

Industrial Production Methods: the general approach would involve large-scale synthesis using similar hydroxylation reactions, followed by purification processes such as chromatography to isolate the desired metabolite .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The primary reaction involved in the formation of JWH 019 N-(6-hydroxyhexyl) metabolite is the oxidation of the N-hexyl side chain.

Substitution: Potential substitution reactions could occur at the indole or naphthalenyl rings, although these are less common.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used for the hydroxylation process.

Major Products: The major product of the hydroxylation reaction is JWH 019 N-(6-hydroxyhexyl) metabolite itself. Other minor products may include partially oxidized intermediates or side products resulting from over-oxidation .

Scientific Research Applications

JWH 019 N-(6-hydroxyhexyl) metabolite is primarily used in forensic and toxicological research. It serves as an analytical reference standard for the detection and quantification of JWH 019 use in biological samples such as urine and serum. This compound is also used in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids .

Comparison with Similar Compounds

- JWH 018 N-(5-hydroxypentyl) metabolite

- JWH 073 N-(4-hydroxybutyl) metabolite

- JWH 250 N-(5-hydroxypentyl) metabolite

Comparison: JWH 019 N-(6-hydroxyhexyl) metabolite is unique due to its specific hydroxylation at the terminal position of the N-hexyl side chain. This distinguishes it from other similar metabolites, which may have hydroxylation at different positions or on different side chains. The structural differences can influence the metabolic pathways and the pharmacokinetic properties of these compounds .

Properties

IUPAC Name |

[1-(6-hydroxyhexyl)indol-3-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO2/c27-17-8-2-1-7-16-26-18-23(21-13-5-6-15-24(21)26)25(28)22-14-9-11-19-10-3-4-12-20(19)22/h3-6,9-15,18,27H,1-2,7-8,16-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVZVDUWOZUDJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017818 |

Source

|

| Record name | JWH-019 N-(6-hydroxyhexyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435934-29-4 |

Source

|

| Record name | JWH-019 N-(6-hydroxyhexyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

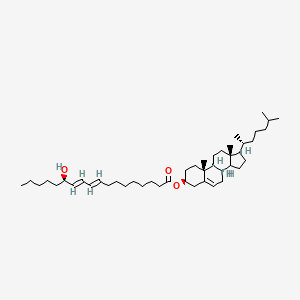

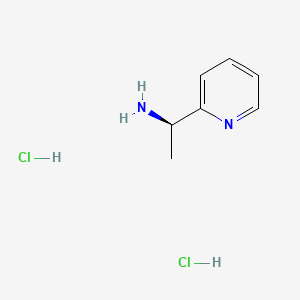

![(E)-but-2-enedioic acid;4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-phenylquinoline-3-carboxamide](/img/structure/B593971.png)

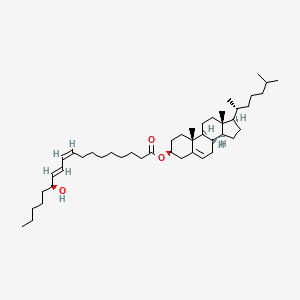

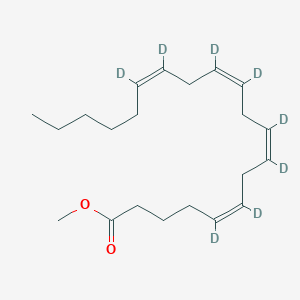

![Methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate](/img/structure/B593979.png)